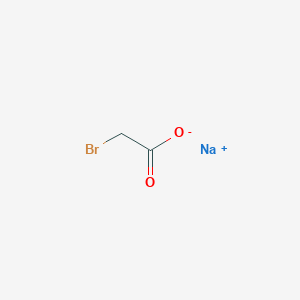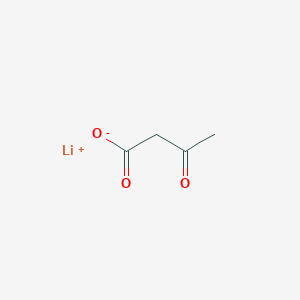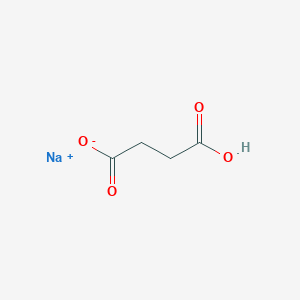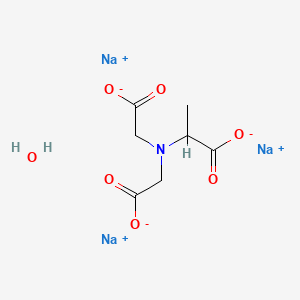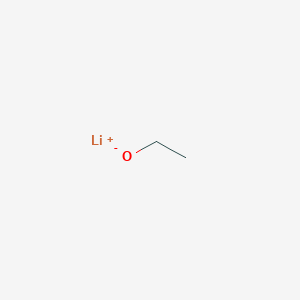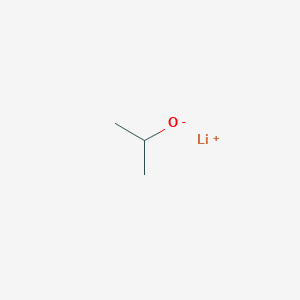
lithium;propan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “lithium;propan-2-olate” is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. It is designed to recognize a unique epitope on the cluster of differentiation 38 target. This compound has shown promising efficacy and safety in preclinical studies, making it a potential therapeutic agent for various diseases, including multiple myeloma and antibody-mediated rejection in kidney transplant patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “lithium;propan-2-olate” involves recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the antibody, which is then purified using protein A affinity chromatography .
Industrial Production Methods: Industrial production of compound “this compound” follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the antibody is harvested and purified using a series of chromatography steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Compound “lithium;propan-2-olate” primarily undergoes binding reactions with its target, cluster of differentiation 38. This binding can trigger various downstream effects, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .
Common Reagents and Conditions: The binding reactions typically occur under physiological conditions, such as in the human body. No specific reagents are required for these reactions, as they are mediated by the immune system .
Major Products Formed: The major products formed from these reactions are the destruction of cluster of differentiation 38-expressing cells, which can lead to the therapeutic effects observed in preclinical and clinical studies .
Scientific Research Applications
Compound “lithium;propan-2-olate” has several scientific research applications:
Chemistry: It is used as a tool to study the role of cluster of differentiation 38 in various biological processes.
Biology: It helps in understanding the mechanisms of immune responses and the role of cluster of differentiation 38 in cell signaling.
Medicine: It is being investigated as a therapeutic agent for multiple myeloma and antibody-mediated rejection in kidney transplant patients
Mechanism of Action
The mechanism of action of compound “lithium;propan-2-olate” involves binding to the cluster of differentiation 38 molecule on the surface of target cells. This binding triggers antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of cluster of differentiation 38-expressing cells. The molecular targets involved include the cluster of differentiation 38 molecule and components of the immune system, such as natural killer cells and complement proteins .
Comparison with Similar Compounds
- Daratumumab
- Isatuximab
- MOR202
Comparison: Compared to other anti-cluster of differentiation 38 monoclonal antibodies, compound “lithium;propan-2-olate” has shown better efficacy and safety in preclinical studies. It recognizes a unique epitope on the cluster of differentiation 38 target, which may contribute to its improved therapeutic profile .
Properties
IUPAC Name |
lithium;propan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKUGBTJXWQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7LiO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)





